CYP3A4 Selectivity Over CYP2C19/2E1
In a panel of human CYP enzymes, 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one shows a clear differentiation in its inhibitory profile. It inhibits CYP3A4 with an IC₅₀ of 5.49 µM, whereas its inhibition of CYP2C19 (Ki) and CYP2E1 (IC₅₀) is significantly weaker at 50 µM [1]. This represents an approximately 9.1-fold selectivity for CYP3A4 over CYP2C19/CYP2E1. A comparable non-chlorinated or non-CF₃ azetidine analog would not be expected to replicate this specific selectivity profile, as the electronic and steric contributions from the chlorine and trifluoromethyl groups are key determinants of CYP binding .
| Evidence Dimension | CYP Enzyme Inhibition Potency (Selectivity Window) |
|---|---|
| Target Compound Data | CYP3A4 IC₅₀: 5.49 µM; CYP2C19 Ki: 50 µM; CYP2E1 IC₅₀: 50 µM |
| Comparator Or Baseline | Intra-compound comparison: CYP3A4 vs. CYP2C19/CYP2E1. (No explicit external comparator data available.) |
| Quantified Difference | 9.1-fold higher potency for CYP3A4 inhibition vs. CYP2C19/2E1 |
| Conditions | Inhibition of recombinant CYP2C19 (3-O-methylfluorescein substrate, 3 min preincubation); CYP2E1 (human liver microsomes, chlorzoxazone substrate, 5 min preincubation, LC-MS/MS); CYP3A4 (human liver microsomes, midazolam substrate, 5 min preincubation, LC-MS/MS). Data curated by ChEMBL and hosted on BindingDB. |
Why This Matters
This selectivity profile is critical for a procurable research tool: a compound with preferential CYP3A4 inhibition over CYP2C19/2E1 is a more attractive starting point for probe design where minimizing CYP2C19/2E1-mediated metabolism or drug interactions is a project goal.
- [1] BindingDB. BDBM50380527 (CHEMBL2018913): 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one. Affinity Data for CYP2C19, CYP2E1, CYP3A4. View Source
